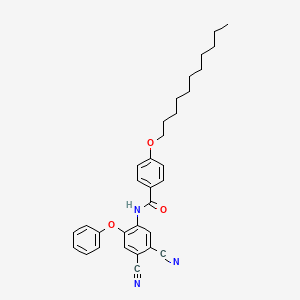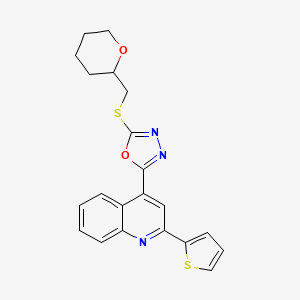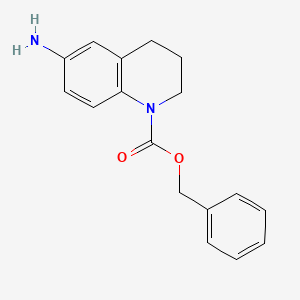![molecular formula C14H15NO2 B12521221 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one CAS No. 750634-68-5](/img/structure/B12521221.png)
1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 1-(4-acetylphenyl)ethenyl group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the pyrrolidinone ring enhances the compound’s stability and reactivity, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate acyclic precursors. For instance, the reaction of an amine with a carboxylic acid derivative can lead to the formation of the pyrrolidinone ring.
Introduction of the 1-(4-Acetylphenyl)ethenyl Group: This step involves the functionalization of the pyrrolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and organometallic reagents are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a building block for various pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact mechanism depends on the specific application and target, but it generally involves binding to active sites and altering the activity of the target molecule .
Comparison with Similar Compounds
Pyrrolidine-2-one: A simpler analog with similar biological activity but lacking the 1-(4-acetylphenyl)ethenyl group.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that can enhance or modify their biological activity.
Prolinol: A derivative with a hydroxyl group that offers different reactivity and biological properties.
Uniqueness: 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one stands out due to its specific substitution pattern, which provides unique reactivity and biological activity. The presence of the 1-(4-acetylphenyl)ethenyl group enhances its potential as a therapeutic agent and as a versatile intermediate in organic synthesis.
Properties
CAS No. |
750634-68-5 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-[1-(4-acetylphenyl)ethenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H15NO2/c1-10(15-9-3-4-14(15)17)12-5-7-13(8-6-12)11(2)16/h5-8H,1,3-4,9H2,2H3 |
InChI Key |
VRVHAGSYWTZGLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=C)N2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)
![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)




![[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12521212.png)


